1-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol
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Overview
Description
1-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the phenoxymethyl and naphthol groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or sulfuric acid to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Metal Chelation: As a ligand, it can chelate metal ions, forming stable complexes that can alter the metal’s reactivity and availability in biological systems.
Reactive Oxygen Species (ROS) Scavenging: The compound can scavenge ROS, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
1-(((3-Mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol can be compared with other triazole derivatives such as:
3-Amino-5-mercapto-1,2,4-triazole: Known for its antimicrobial properties and use as a corrosion inhibitor.
4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol: Used in coordination chemistry to form metal complexes with unique catalytic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activities compared to other triazole derivatives.
Properties
Molecular Formula |
C20H16N4O2S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4O2S/c25-18-11-10-14-6-4-5-9-16(14)17(18)12-21-24-19(22-23-20(24)27)13-26-15-7-2-1-3-8-15/h1-12,25H,13H2,(H,23,27)/b21-12+ |
InChI Key |
GNILVABMYIDJHP-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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